3-allyl-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide
Overview
Description
3-allyl-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.19434270 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Asymmetric Synthesis
Research in organic chemistry has explored the use of similar compounds in catalytic asymmetric synthesis. For instance, the use of palladium(II) catalysts based on ferrocenyloxazoline palladacyclic scaffolds for the rearrangement of prochiral allylic benzimidates into chiral allylic benzamides demonstrates the potential of such compounds in producing chiral amines, which are valuable in pharmaceutical synthesis (Anderson et al., 2005).
Polymer Science
In polymer science, morpholine derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups, showcasing the application of these compounds in developing new materials with potential medical applications, such as drug delivery systems (Veld et al., 1992).
Anticancer Research
The development of novel benzodifuranyl derivatives, including morpholine-containing compounds, as anti-inflammatory and analgesic agents indicates the potential of 3-allyl-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide analogs in anticancer research. These compounds have shown inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Material Science
Investigations into the synthesis and characterization of low melting phthalonitrile resins containing methoxyl and/or allyl moieties reveal the application of such compounds in enhancing the processability and thermal properties of phthalonitrile resins. These resins could be used as high-temperature structural composite matrices, indicating the relevance of this compound derivatives in the development of new materials with improved mechanical properties (Han et al., 2019).
Properties
IUPAC Name |
4-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]-3-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-4-18-15-19(7-10-21(18)26-2)22(25)23-16-17-5-8-20(9-6-17)24-11-13-27-14-12-24/h3,5-10,15H,1,4,11-14,16H2,2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUOVLLHWULOMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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